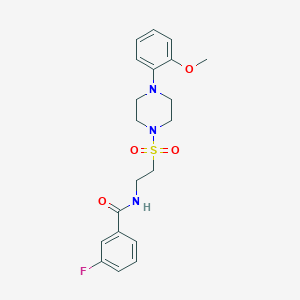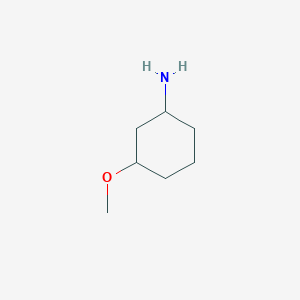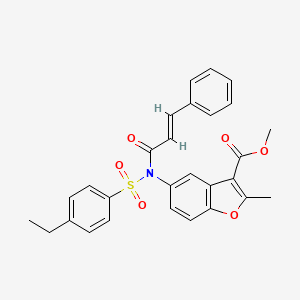
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known as Ebselen, is a chemical compound that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and has been shown to possess a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. In
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compound Development
Ethyl (4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is involved in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. For instance, the compound participates in waste-free synthesis methodologies utilizing rhodium-catalyzed oxidative coupling, leading to the production of condensed heterocyclic compounds with potential fluorescence properties, useful in materials science for their solid-state fluorescence (M. Shimizu, K. Hirano, T. Satoh, M. Miura, 2009). Similarly, transformations involving ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate lead to the development of 5-substituted 2-amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates, indicating the role of such compounds in generating novel heterocyclic frameworks (Alen Albreht, Uroš Uršič, J. Svete, B. Stanovnik, 2009).
Antimicrobial and Antioxidant Applications
The compound and its derivatives have shown potential in antimicrobial and antioxidant applications. For example, certain synthesized compounds based on similar chemical structures demonstrated significant antimicrobial activity against various bacterial and fungal species, indicating the potential of such compounds in developing new antimicrobial agents (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016). Moreover, some derivatives exhibit remarkable antioxidant properties, which are crucial in combating oxidative stress-related diseases and in the preservation of pharmaceutical and food products (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).
Catalysis and Environmental Applications
The compound's derivatives have been explored for their catalytic properties, particularly in the oxidation of primary alcohols and hydrocarbons. This demonstrates the potential of such compounds in industrial catalysis, offering more efficient and environmentally friendly alternatives to traditional catalysts (M. Ghorbanloo, Ali Maleki Alamooti, 2017). The environmental behavior and photocatalytic profiles of related compounds have also been studied, showing the importance of these compounds in understanding and mitigating environmental pollution (A. J. Li, Ziye Sang, Chi-Hang Chow, Japhet Cheuk-Fung Law, Ying Guo, K. Leung, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl N-[4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-3-23-16(21)19-15-18-12(10-24-15)8-14(20)17-9-11-6-4-5-7-13(11)22-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCVSFRIXMZHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-Benzylaziridin-2-yl)methoxy]quinoline-8-carbonitrile](/img/structure/B3014187.png)

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)
![N-(4-bromophenyl)-2-[7-(4-ethoxyphenyl)-3,8-dioxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B3014195.png)

![4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B3014198.png)

![1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3014202.png)
![3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3014203.png)
![3-cyclohexyl-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3014206.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B3014207.png)
